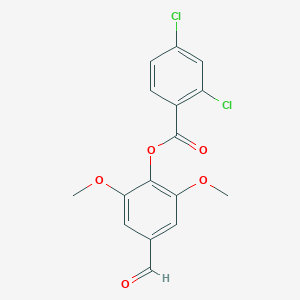
2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide
Overview
Description
2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its potential therapeutic applications and unique chemical properties, making it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide involves several steps, typically starting with the preparation of the core benzamide structure. The synthetic route often includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with aniline to form the benzamide core.
Introduction of the Piperidine Group:
Sulfonylation: The final step involves the sulfonylation of the piperidine group using a suitable sulfonyl chloride reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atoms on the benzene ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide can be compared with other similar compounds, such as:
2,4-dichloro-N-(3-fluorophenyl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide: This compound has a similar structure but includes a fluorine atom, which can alter its chemical and biological properties.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-13-7-9-23(10-8-13)27(25,26)18-11-15(16(20)12-17(18)21)19(24)22-14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEFWSJERQJSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(2,4-DICHLOROPHENYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3665085.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3665089.png)
![ethyl 1-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B3665096.png)
![5-({[3-bromo-4-(4-morpholinyl)phenyl]amino}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3665104.png)
![N~1~-cyclopentyl-N~2~-(2,6-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3665108.png)
![2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3665113.png)

![5-({3-ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B3665126.png)

![ETHYL 2-{[(2-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B3665144.png)
![3-[(4-Bromophenyl)sulfamoyl]-4-fluorobenzoic acid](/img/structure/B3665146.png)

![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B3665152.png)
![2-chloro-5-(diethylsulfamoyl)-N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3665169.png)
